Mdl 28564 is classified as a small organic molecule and is primarily recognized for its activity as a receptor antagonist. It is often studied within the context of pharmacology and medicinal chemistry due to its interactions with specific neurotransmitter systems. The compound's classification can be further detailed based on its structural characteristics and the biological targets it interacts with.
The synthesis of Mdl 28564 typically involves multi-step organic synthesis techniques that may include:
A typical synthetic pathway may involve:
Mdl 28564 has a specific molecular structure that contributes to its biological activity. The compound's structure can be represented by its molecular formula, which details the types and numbers of atoms present.
The structural features often include functional groups that are critical for receptor binding and biological activity.
Mdl 28564 can participate in various chemical reactions relevant to its synthesis and modifications:
The mechanism of action of Mdl 28564 primarily involves its interaction with specific receptors in the nervous system:
Research studies often employ techniques like radiolabeled binding assays or electrophysiological recordings to elucidate these mechanisms.
Mdl 28564 exhibits several physical and chemical properties that are important for its characterization:
These properties are essential for understanding how Mdl 28564 behaves under different conditions and its potential formulation as a drug.
Mdl 28564 has potential applications in several areas:
MDL 28564 ([Leu⁹(CH₂NH)Leu¹⁰]-Neurokinin A(4–10)) represents a pseudopeptide tachykinin analog engineered to probe neurokinin receptor structure-activity relationships. Its core structure modifies the endogenous Neurokinin A (NKA) sequence through a reduced peptide bond (ψ-CH₂NH) between residues 9 and 10, enhancing receptor selectivity and metabolic stability [1] [6].
As a high-affinity ligand for tachykinin receptors, MDL 28564 selectively engages the Neurokinin-2 (NK2) receptor subtype. Binding initiates canonical Gαq/11-protein signaling, triggering phospholipase C (PLC) activation. PLC catalyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC) isoforms. This cascade drives smooth muscle contraction, neuronal excitation, and inflammatory mediator release [1] [9]. Unlike endogenous NKA, which exhibits activity across NK1, NK2, and NK3 receptors, MDL 28564's modified backbone confines major signaling outputs to the NK2 pathway [6].
Table 1: Key Signaling Pathways Activated by MDL 28564 via NK2 Receptors
Signaling Component | Activation Mechanism | Primary Physiological Output |
---|---|---|
Gαq/11 Protein | Receptor coupling upon ligand binding | PLC activation |
Phospholipase C (PLC) | PIP₂ hydrolysis | IP₃ and DAG generation |
Inositol Trisphosphate (IP₃) | Binds ER IP₃ receptors | Ca²⁺ release from endoplasmic reticulum |
Diacylglycerol (DAG) | Membrane recruitment | PKC activation |
Protein Kinase C (PKC) | Phosphorylation of downstream targets | Smooth muscle contraction, inflammation |
MDL 28564 exhibits pronounced selectivity for NK2 receptors over NK1 and NK3 subtypes. Functional assays demonstrate its high potency (pD₂ = 7.8 ± 0.2) in tissues enriched with NK2 receptors, such as the hamster urinary bladder, while showing minimal activity in NK1-dominated preparations like the guinea pig ileum [1] [3]. Radioligand binding studies confirm >1000-fold selectivity for NK2 binding sites compared to NK1. This specificity arises from its optimized interaction with key extracellular loop residues unique to the NK2 receptor, particularly transmembrane domains 4–6, which discriminate against Substance P (NK1-selective) and NKB (NK3-selective) [6] [9].
Table 2: Selectivity Profile of MDL 28564 Across Tachykinin Receptors
Receptor Subtype | Tissue Test System | MDL 28564 pD₂/pKᵢ | Reference Agonist (pD₂) | Selectivity Ratio (vs. NK1/NK3) |
---|---|---|---|---|
NK2 | Hamster Urinary Bladder | 7.8 ± 0.2 | NKA (8.5 ± 0.1) | >1000-fold |
NK1 | Guinea Pig Ileum | <5.0 | Substance P (8.9 ± 0.2) | Not active |
NK3 | Rat Portal Vein | <5.0 | Senktide (9.1 ± 0.3) | Not active |
MDL 28564 displays tissue-dependent efficacy, reflecting NK2 receptor heterogeneity (NK2A vs. NK2B subtypes). In the guinea pig ileum, it acts as a potent, full agonist, eliciting robust contractions with an intrinsic activity (α) of 0.95 relative to NKA. Conversely, in the human and canine proximal colon, it functions as a partial agonist (α = 0.60–0.65), achieving only submaximal contractions even at saturating concentrations. This divergence stems from tissue-specific receptor conformations influencing G-protein coupling efficiency. Co-administration of amastatin (an aminopeptidase inhibitor) enhances its efficacy in colon tissue by preventing N-terminal degradation, underscoring metabolic influences on its functional profile [1] [2] [6].
In human bronchial smooth muscle, MDL 28564’s potency is significantly modulated by extracellular peptidases. Baseline potency for inducing bronchoconstriction is moderate (pD₂ = 6.87 ± 0.15). However, pretreatment with the aminopeptidase inhibitor amastatin (1 µM) elevates potency 3.7-fold (pD₂ = 7.44 ± 0.18). This enhancement implicates aminopeptidase A in its catabolism, as amastatin selectively inhibits this enzyme. N-terminal truncation by aminopeptidase A removes critical residues for receptor engagement. Notably, endogenous NKA shows no amastatin-sensitive potentiation, indicating differential metabolic vulnerability between natural and synthetic ligands [2].
Table 3: Influence of Amastatin on MDL 28564 Activity in Human Bronchus
Experimental Condition | MDL 28564 pD₂ | Potency Shift | Mechanism Implicated |
---|---|---|---|
Control (no inhibitor) | 6.87 ± 0.15 | Baseline | Native peptidase activity |
+ Amastatin (1 µM) | 7.44 ± 0.18 | 3.7-fold increase | Aminopeptidase A inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7